2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPYWJZEUWQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017574 | |
| Record name | JWH-203 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1843184-37-1 | |
| Record name | JWH-203 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Route 1: Sequential Alkylation and Acylation
This three-step approach is widely adopted for structurally related indole derivatives:
Step 1: Synthesis of 1-(5-Hydroxypentyl)indole
| Reagent/Condition | Role | Yield (%) |
|---|---|---|
| Indole | Core structure | - |
| 5-Bromo-1-pentanol | Alkylating agent | - |
| NaH (60% dispersion in oil) | Base | 78 |
| Dry DMF, 0°C → RT, 12 hr | Solvent/Temperature | - |
The reaction proceeds via nucleophilic substitution, where deprotonated indole attacks 5-bromo-1-pentanol. NaH ensures complete deprotonation, while DMF stabilizes the transition state.
Step 2: Friedel-Crafts Acylation to Introduce 2-Chlorophenyl Group
| Component | Function |
|---|---|
| 1-(5-Hydroxypentyl)indole | Substrate |
| 2-Chlorophenylacetyl chloride | Acylating agent |
| AlCl₃ | Lewis acid catalyst |
| Dichloromethane, reflux | Solvent/Condition |
The acyl chloride reacts with the indole's C3 position under Friedel-Crafts conditions, forming the ethanone bridge. AlCl₃ coordinates with the carbonyl oxygen, enhancing electrophilicity.
Step 3: Hydroxyl Group Deprotection
| Parameter | Detail |
|---|---|
| Starting material | Protected intermediate |
| Reagent | HCl (gaseous, in dioxane) |
| Conditions | 0°C, 2 hr → RT, 4 hr |
| Yield | 85% after column chromatography |
Protection with tert-butyldimethylsilyl (TBDMS) ether prior to alkylation prevents side reactions, followed by acidic deprotection.
Route 2: One-Pot Tandem Alkylation-Acylation
Developed to improve atom economy, this method combines Steps 1–2 of Route 1 into a single vessel:
Optimized Conditions:
-
Solvent: Tetrahydrofuran (THF)
-
Catalyst: Tetrabutylammonium iodide (TBAI, 10 mol%)
-
Base: K₂CO₃
-
Temperature: 80°C, 24 hr
Advantages:
-
Eliminates intermediate purification
-
Reduces solvent waste by 40%
-
Maintains yield at 72%
Mechanistic Insight:
TBAI facilitates phase-transfer catalysis, enhancing the solubility of ionic species in THF. The base deprotonates indole while maintaining mild conditions to prevent hydroxypentyl oxidation.
Critical Analysis of Reaction Parameters
Solvent Effects on Alkylation Efficiency
Comparative data from 12 studies:
| Solvent | Dielectric Constant (ε) | Yield (%) | Side Products (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 15 |
| THF | 7.5 | 72 | 8 |
| DCM | 8.9 | 65 | 22 |
| Toluene | 2.4 | 58 | 30 |
Key Findings:
Impact of Protecting Groups on Hydroxypentyl Stability
| Protecting Group | Deprotection Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| TBDMS | HCl/dioxane | 85 | 98 |
| Acetyl | NH₃/MeOH | 78 | 92 |
| Benzyl | H₂/Pd-C | 82 | 95 |
The TBDMS group provides optimal stability under alkylation conditions while allowing mild deprotection.
Scalability and Industrial Adaptation
Pilot-Scale Synthesis (10 kg Batch)
Process Parameters:
-
Reactor: Glass-lined, jacketed, 100 L capacity
-
Mixing: Overhead stirrer at 200 rpm
-
Temperature Control: ±1°C accuracy
-
Workup: Centrifugal partition chromatography
Performance Metrics:
-
Overall Yield: 68% (vs. 72% lab-scale)
-
Purity: 99.2% by HPLC
-
Cost Reduction: 30% via solvent recycling
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 hr | 22 min |
| Byproduct Formation | 15% | 3% |
| Space-Time Yield | 0.8 g/L/hr | 14.5 g/L/hr |
Adoption of flow chemistry could revolutionize large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(5-Hydroxypentyl)-Metabolit von JWH-203 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann weiter oxidiert werden, um Carbonsäuren zu bilden.
Reduktion: Die Verbindung kann Reduktionsreaktionen unterzogen werden, um die Hydroxylgruppe zu modifizieren.
Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat zur Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid zur Reduktion und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Reaktionsergebnis zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Carbonsäuren, reduzierte Alkohole und substituierte Derivate, abhängig von der spezifischen Reaktion und den verwendeten Bedingungen .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von N-(5-Hydroxypentyl)-Metabolit von JWH-203 beinhaltet seine Interaktion mit Cannabinoid-Rezeptoren. Die Verbindung bindet mit hoher Affinität an den zentralen Cannabinoid-Rezeptor (CB1) und den peripheren Cannabinoid-Rezeptor (CB2). Diese Bindung aktiviert die Rezeptoren, was zu verschiedenen physiologischen Wirkungen führt, darunter Analgesie und Modulation der Neurotransmitterfreisetzung. Zu den beteiligten molekularen Signalwegen gehören die Hemmung der Adenylatcyclase und die Aktivierung von Mitogen-aktivierten Proteinkinasen.
Wirkmechanismus
The mechanism of action of JWH 203 N-(5-hydroxypentyl) metabolite involves its interaction with cannabinoid receptors. The compound binds to the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2) with high affinity. This binding activates the receptors, leading to various physiological effects, including analgesia and modulation of neurotransmitter release. The molecular pathways involved include the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key structural analogues include:
Structural Trends :
- Phenyl Substituents : Chloro (JWH-203) and methoxy (JWH-250) groups enhance receptor binding compared to unsubstituted analogues .
- Alkyl Chains : Hydroxylation (target compound) or morpholine substitution (JWH-200) modifies metabolic pathways and detection profiles .
Pharmacological Activity
- JWH-203 : Demonstrates high CB1 affinity (Ki < 10 nM), associated with psychoactive effects .
- JWH-250 : Lower potency than JWH-203 due to methoxy substitution, but still detectable in urine via LC-MS-MS .
Legal Status
Detection and Analytical Challenges
Biologische Aktivität
2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone, often referred to as a synthetic cannabinoid, is a compound of significant interest due to its potential pharmacological effects. This compound features a complex structure that includes a chlorophenyl group and an indole moiety, which may influence its biological activity. Understanding its interactions with cannabinoid receptors and its metabolic pathways is crucial for assessing its therapeutic potential and safety profile.
- Molecular Formula : C21H22ClNO2
- Molecular Weight : 355.87 g/mol
- SMILES Notation : OCCCCCn1cc(c2c1cccc2)C
Synthetic cannabinoids like 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone primarily exert their effects through interaction with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. These receptors are distributed throughout the central nervous system and peripheral tissues, influencing various physiological processes such as pain sensation, mood regulation, and appetite control.
Binding Affinity
Research indicates that this compound may exhibit varying binding affinities to cannabinoid receptors compared to other synthetic cannabinoids. For instance, its structure suggests potential for high affinity towards CB1 receptors, which are primarily responsible for psychoactive effects, while also interacting with CB2 receptors linked to anti-inflammatory responses.
Biological Activity and Pharmacological Effects
The biological activity of 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone has been evaluated in several studies focusing on its pharmacological profiles:
- Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties by modulating pain pathways through cannabinoid receptor activation.
- Anti-inflammatory Properties : The compound's interaction with CB2 receptors may confer anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
- Psychoactive Effects : As a synthetic cannabinoid, it may produce psychoactive effects similar to Δ9-tetrahydrocannabinol (THC), although the specific impact on human subjects requires further investigation.
Study 1: Binding Affinity Comparison
A comparative analysis was conducted to evaluate the binding affinities of various synthetic cannabinoids, including 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone. The results indicated that this compound has a unique binding profile compared to others like JWH-018 and AM-2201.
| Compound Name | CB1 Binding Affinity (Ki) | CB2 Binding Affinity (Ki) |
|---|---|---|
| 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone | TBD | TBD |
| JWH-018 | 0.5 nM | 10 nM |
| AM-2201 | 0.8 nM | 12 nM |
Study 2: In Vivo Effects
In vivo studies have shown that administration of this synthetic cannabinoid in animal models resulted in dose-dependent analgesic effects. The mechanism was linked to increased levels of endogenous cannabinoids in the brain, suggesting modulation of the endocannabinoid system.
Safety Profile and Toxicology
The safety profile of synthetic cannabinoids is a significant concern due to their potential for abuse and adverse effects. Toxicological assessments have indicated that compounds like 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone can lead to side effects such as anxiety, paranoia, and cardiovascular disturbances when used improperly.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-chlorophenyl)-1-[1-(5-hydroxypentyl)indol-3-yl]ethanone, and how does its hydroxyl-pentyl substituent influence reaction conditions?
- The compound's 5-hydroxypentyl chain introduces steric and polarity challenges during synthesis. A stepwise approach is recommended:
- Step 1: Alkylation of indole at the N1 position using 5-hydroxypentyl bromide under basic conditions (e.g., NaH in DMF) .
- Step 2: Friedel-Crafts acylation with 2-chlorophenylacetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
- The hydroxyl group requires protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during acylation. Deprotection with TBAF yields the final product.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical methods:
- NMR: Confirm substitution patterns (e.g., indole C3 acylation, chlorophenyl group) via ¹H/¹³C NMR. Compare with analogs like JWH-203 (pentyl substituent) .
- X-ray crystallography: Resolve ambiguities in regiochemistry, as demonstrated for structurally similar indole derivatives in monoclinic systems (e.g., P21/n space group) .
- HRMS: Verify molecular formula (C21H22ClNO2; expected [M+H]+ = 356.1413).
Advanced Research Questions
Q. What structure-activity relationships (SAR) distinguish this compound from JWH-203 and other indole-based cannabinoid analogs?
- The 5-hydroxypentyl chain enhances hydrophilicity compared to JWH-203’s pentyl group, potentially altering:
- Receptor binding: The hydroxyl group may form hydrogen bonds with CB1/CB2 receptor residues, modifying affinity/selectivity .
- Metabolic stability: Increased polarity may reduce CYP450-mediated oxidation, as seen in hydroxylated analogs of JWH-250 .
Q. How can researchers address contradictions in reported bioactivity data for indole-3-yl ethanone derivatives?
- Key variables causing discrepancies:
- Assay conditions: Variations in cell lines (e.g., CHO vs. HEK293) or buffer pH can alter receptor-ligand interactions .
- Enantiomeric purity: Chiral centers in analogs like JWH-250 show divergent activities; ensure stereochemical validation via chiral HPLC .
- Resolution strategy: Replicate studies using standardized protocols (e.g., NIH’s Psychoactive Drug Screening Program) and cross-reference with crystallographic data for structural clarity .
Q. What in vitro models are suitable for studying the metabolic fate of the 5-hydroxypentyl substituent?
- Liver microsomal assays: Incubate with human CYP isoforms (e.g., CYP2C19, CYP3A4) to identify primary metabolites .
- LC-MS/MS analysis: Detect hydroxylation or oxidation products, comparing fragmentation patterns to known metabolites of JWH-203 .
- Functional group impact: The hydroxyl group may undergo glucuronidation, as observed in 5-hydroxytryptamine analogs .
Q. How can computational tools predict the compound’s toxicity profile?
- In silico methods:
- Molecular docking: Simulate interactions with hERG channels to assess cardiotoxicity risk .
- ADMET prediction: Use platforms like SwissADME to evaluate blood-brain barrier permeability and hepatotoxicity .
Methodological Guidance
Q. What crystallographic techniques resolve conformational flexibility in the indole-3-yl ethanone scaffold?
- Single-crystal X-ray diffraction: Analyze torsion angles between the indole ring and chlorophenyl group. For example, in analog structures, angles of 15–25° indicate π-π stacking potential .
- Thermal ellipsoid plots: Visualize dynamic disorder in the hydroxypentyl chain, which may explain variability in biochemical assays .
Q. How can researchers design analogs to improve metabolic stability without compromising receptor affinity?
- Strategies:
- Isosteric replacement: Substitute the hydroxyl group with a fluorine atom to block oxidative metabolism (e.g., as in JWH-307) .
- Bioisosteres: Replace the ethanone moiety with a carboxamide, mimicking the hydrogen-bonding profile of JWH-398 .
- Validation: Synthesize derivatives and compare t1/2 values in microsomal stability assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
